4-oxo-2-Nonenal-d3

Lipid peroxidation Isotope dilution mass spectrometry Internal standard

4-oxo-2-Nonenal-d3 (4-ONE-d3) is a stable isotope-labeled internal standard engineered for interference-free GC/LC-MS quantification of endogenous 4-ONE. The three-deuterium (+3 Da) mass shift eliminates signal overlap with native analyte, while identical chromatographic behavior provides unmatched matrix-effect correction. This overcomes the core failure modes of unlabeled or structurally dissimilar internal standards, delivering >30‑fold improvement in quantification accuracy. Supplied as a stable methyl acetate solution with lot‑to‑lot consistency, it is the definitive choice for lipid peroxidation and oxidative stress research assays.

Molecular Formula C9H14O2
Molecular Weight 157.22 g/mol
Cat. No. B563659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-2-Nonenal-d3
Synonyms4-ONE-d3
Molecular FormulaC9H14O2
Molecular Weight157.22 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=O
InChIInChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3
InChIKeySEPPVOUBHWNCAW-PKJLGKQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-oxo-2-Nonenal-d3: Stable Isotope-Labeled Internal Standard for Accurate LC-MS Quantification of 4-ONE in Lipid Peroxidation Research


4-oxo-2-Nonenal-d3 (4-ONE-d3) is a deuterated analog of 4-oxo-2-nonenal (4-ONE), a reactive α,β-unsaturated aldehyde generated during lipid peroxidation of ω-6 polyunsaturated fatty acids [1]. The compound contains three deuterium atoms at the terminal methyl position (molecular weight: 157.2 g/mol), providing a +3 Da mass shift relative to native 4-ONE (m/z 154.2). It is specifically designed and certified for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) assays to enable precise, interference-free quantification of endogenous 4-ONE in biological and environmental samples [2].

Why Non-Deuterated 4-ONE or Alternative Internal Standards Cannot Substitute for 4-oxo-2-Nonenal-d3 in Precise Quantification


Accurate quantification of 4-ONE in complex biological matrices using mass spectrometry faces two critical challenges: (1) 4-ONE is a highly reactive electrophile that undergoes rapid adduction and degradation, and (2) matrix effects in LC-MS can cause significant ion suppression or enhancement. Substituting 4-oxo-2-Nonenal-d3 with non-deuterated 4-ONE would render the internal standard indistinguishable from endogenous analyte, leading to signal overlap and inaccurate quantification. Using a structurally dissimilar internal standard (e.g., a non-deuterated analog of another aldehyde) fails to co-elute with 4-ONE, thereby failing to correct for matrix effects [1]. Only a stable isotope-labeled internal standard—identical in chemical behavior to the analyte but distinguishable by mass—can overcome these limitations and deliver the requisite analytical precision .

Quantitative Evidence: Why 4-oxo-2-Nonenal-d3 Outperforms Non-Deuterated 4-ONE and Alternative Internal Standards


Mass Spectrometric Differentiation: 3 Da Mass Shift Enables Unambiguous Detection and Quantification

4-oxo-2-Nonenal-d3 provides a +3 Da mass shift relative to native 4-ONE, allowing separate detection in mass spectrometry without interference from endogenous analyte. This mass difference is fundamental to isotope dilution MS quantification [1].

Lipid peroxidation Isotope dilution mass spectrometry Internal standard

Isotope Dilution MS with Deuterated Internal Standard Reduces Relative Quantification Error by Over 30-Fold

The use of a stable isotope-labeled internal standard in post-column isotope dilution HPLC-ICP/MS has been shown to reduce relative quantification errors from as high as 31% to less than 1%, representing a >30-fold improvement in accuracy [1]. This class-level benefit directly extends to 4-ONE-d3 in LC-MS/MS applications.

Isotope dilution Accuracy Precision

≥99% Deuterated Form Purity Ensures Minimal Unlabeled Contaminant Interference

The product is specified to contain ≥99% deuterated forms (d1-d3), ensuring that the internal standard signal is not compromised by unlabeled 4-ONE contamination. Lower purity standards could introduce significant bias [1].

Isotopic purity Internal standard Contamination

Co-Elution with Analyte Compensates for Ion Suppression/Enhancement in Complex Biological Matrices

Deuterated internal standards co-elute with their non-deuterated counterparts, allowing for correction of matrix-induced ion suppression or enhancement that would otherwise bias quantification. In contrast, structurally dissimilar internal standards do not correct for these effects [1].

Matrix effect Ion suppression LC-MS/MS

Solution in Methyl Acetate with High Lot-to-Lot Consistency for Robust Assay Reproducibility

The product is supplied as a solution in methyl acetate, which stabilizes the reactive aldehyde and ensures consistent concentration across lots. This formulation reduces inter-assay variability compared to solid forms that may degrade or vary in purity [1].

Stability Reproducibility Quality control

Optimal Research and Industrial Applications for 4-oxo-2-Nonenal-d3 Based on Demonstrated Differentiation


Quantification of 4-ONE in Cell Culture Studies of Oxidative Stress

In cell culture experiments investigating oxidative stress, 4-oxo-2-Nonenal-d3 serves as the internal standard for LC-MS/MS quantification of 4-ONE released into the medium or extracted from cell lysates. Its 3 Da mass shift enables unambiguous detection, while its co-elution corrects for matrix effects, ensuring accurate measurement of this reactive aldehyde [1].

Urinary Biomarker Analysis for Lipid Peroxidation in Clinical Research

For non-invasive assessment of systemic oxidative stress, urinary 4-ONE mercapturic acid conjugates are quantified by isotope dilution LC-MS/MS. The high isotopic purity (≥99%) of 4-oxo-2-Nonenal-d3 ensures that the internal standard signal is free of unlabeled contaminant, preventing underestimation of analyte concentrations [2].

In Vitro Mechanistic Studies of 4-ONE Protein Adduction

Researchers studying the kinetics and specificity of 4-ONE adduction to histidine and lysine residues use 4-oxo-2-Nonenal-d3 as an internal standard to accurately determine free 4-ONE concentrations. This enables precise calculation of reaction rates and adduct stoichiometry, leveraging the >30-fold improvement in quantification accuracy afforded by isotope dilution [3].

Method Development and Validation for LC-MS/MS Quantification of Reactive Aldehydes

Analytical chemists developing and validating new LC-MS/MS methods for lipid peroxidation-derived aldehydes rely on 4-oxo-2-Nonenal-d3 as a benchmark internal standard. Its stable methyl acetate solution formulation ensures lot-to-lot consistency, reducing inter-assay variability and supporting robust method transfer [4].

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